molecular formula C16H19N5O2 B7546472 N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

Cat. No. B7546472
M. Wt: 313.35 g/mol
InChI Key: GBFNQIPERVWTDG-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, also known as MP-10, is a small molecule compound that has attracted significant interest from researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to interact with various receptors, including dopamine receptors and sigma-1 receptors.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of neurotransmitter systems. N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have a low toxicity profile and good bioavailability.

Advantages and Limitations for Lab Experiments

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has several advantages for lab experiments, including its low toxicity profile, good bioavailability, and potential therapeutic applications in various diseases. However, N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide also has some limitations, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide involves the reaction of 4-(2-bromoethyl)pyridine hydrochloride with 6-methoxypyridin-3-amine in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 1-(4-fluorophenyl)piperazine in the presence of N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine. The final product is purified by column chromatography.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and schizophrenia. In cancer research, N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Parkinson's disease research, N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia research, N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to improve cognitive function and reduce negative symptoms.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-15-6-5-13(12-18-15)19-16(22)21-10-8-20(9-11-21)14-4-2-3-7-17-14/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFNQIPERVWTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

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